molecular formula C22H34O4 B166204 Hexyl 2-ethylhexyl phthalate CAS No. 75673-16-4

Hexyl 2-ethylhexyl phthalate

Cat. No. B166204
CAS RN: 75673-16-4
M. Wt: 362.5 g/mol
InChI Key: BZGXQJVPKYXMDX-UHFFFAOYSA-N
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Description

Hexyl 2-ethylhexyl phthalate is an organic ester that is used as a precursor to synthesize dioctyl phthalate, a widely used plasticizer . It is noncovalently bound to plastics, and therefore, it will leach out of these products after repeated use, heating, and/or cleaning of the products .


Synthesis Analysis

Phthalic acid mono-2-ethylhexyl ester can be used as a precursor to synthesize dioctyl phthalate via esterification reaction with 2-ethylhexanol . A detailed synthesis process can be found in the paper titled "Synthesis of di(2-ethylhexyl) phthalate (DEHP)" .


Molecular Structure Analysis

The molecular structure of this compound can be found in the NIST Chemistry WebBook .


Chemical Reactions Analysis

This compound can interfere with mitochondrial function . It also disrupts the binding of Sertoli cells to the epithelium of the seminiferous tubules .


Physical And Chemical Properties Analysis

This compound is a colorless viscous and lipophilic liquid. It is more soluble in materials such as paint removers, gasoline, and oils than in water and has almost no odor . More details can be found in the NIST Chemistry WebBook .

Scientific Research Applications

Human Exposure Assessment

Hexyl 2-ethylhexyl phthalate (HEHP), a major plasticizer in plastic products, can be assessed in human hair for long-term exposure. A study by Chang, Lin, and Chang (2013) developed a sensitive method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine HEHP metabolites in human hair. This method aids in evaluating the extent and duration of human exposure to HEHP (Chang, Lin, & Chang, 2013).

Hepatic Effects

HEHP and related compounds have been studied for their effects on liver function. Moody and Reddy (1978) found that HEHP caused hepatic peroxisome proliferation in rats, impacting liver size and enzyme activities, which is significant for understanding the compound's influence on liver health (Moody & Reddy, 1978).

Environmental Fate and Effects

The environmental impact of HEHP is also a critical research area. Zolfaghari et al. (2014) reviewed the occurrence, fate, and effects of HEHP in water treatment processes. This research is essential for understanding how HEHP impacts water quality and the effectiveness of various treatment methods (Zolfaghari et al., 2014).

Genotoxicity Studies

Investigating the genotoxic effects of HEHP is crucial for assessing its safety. Butterworth et al. (1984) conducted a study on rat and human hepatocytes, concluding that HEHP does not exhibit direct genotoxic activity, which is vital information for risk assessments (Butterworth et al., 1984).

Biodegradation Patterns

Understanding how HEHP degrades in the environment is essential for managing its ecological impact. González-Márquez et al. (2019) studied the biodegradation of HEHP by Fusarium culmorum, which has implications for using fungi in bioremediation of HEHP-contaminated environments (González-Márquez et al., 2019).

Removal Techniques

Research on removing HEHP from water is also crucial. Huang et al. (2017) examined the removal of HEHP from aqueous solutions using UV-activated peroxymonosulfate oxidation, contributing to developing efficient degradation methods for this compound (Huang et al., 2017).

Mechanism of Action

Target of Action

Hexyl 2-ethylhexyl phthalate, also known as Di(2-ethylhexyl) phthalate (DEHP), is an organic compound that primarily targets the endocrine system . It is known to disrupt the endocrine system, affecting reproductive health and physical development . DEHP can activate Kupffer’s cell and independent changes of PPARα including enzyme inactivation and the activation of intracellular kinases .

Mode of Action

DEHP interacts with its targets primarily through the activation of nuclear receptor peroxisome proliferator-activated receptor alpha (PPARα) . This interaction leads to changes in protein and gene expression that cause increased cell proliferation/inhibition of apoptosis and/or oxidative stress .

Biochemical Pathways

The metabolism of DEHP involves initial hydrolytic degradation followed by the assimilation of the hydrolyzed phthalic acid and 2-ethylhexanol to tricarboxylic acid (TCA) cycle intermediates . The formation of mono-(2-ethylhexyl) phthalate (MEHP), a more toxic metabolite of DEHP, is a key step in this process .

Pharmacokinetics

Upon entering the human body, DEHP is rapidly converted to MEHP . The urinary excretion rate for the sum of five metabolites, including MEHP, is between 65 and 70% for all three doses . The half-life of MEHP is shorter than that of other metabolites, indicating rapid elimination . The oral bioavailability of DEHP is about 7% in rats .

Result of Action

The molecular and cellular effects of DEHP’s action include inhibition of cell proliferation, reduction of organ size, and disruption of endocrine function . Continuous exposure to DEHP may lead to inhibition of liver detoxifying enzymes and may result in liver dysfunction .

Action Environment

DEHP is a ubiquitous environmental endocrine disruptor, and humans can be exposed to it through the air, food, water, and skin . Environmental factors such as temperature and contact with hydrophobic materials can influence the action, efficacy, and stability of DEHP . For example, DEHP can easily diffuse into the environment under high temperatures or during contact with hydrophobic materials .

Safety and Hazards

Hexyl 2-ethylhexyl phthalate can be harmful to human health. It can enter and pollute the environment through release from industrial settings and plastic waste disposal sites . It can also increase the risk of endocrine and cardiometabolic diseases .

properties

IUPAC Name

2-O-(2-ethylhexyl) 1-O-hexyl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O4/c1-4-7-9-12-16-25-21(23)19-14-10-11-15-20(19)22(24)26-17-18(6-3)13-8-5-2/h10-11,14-15,18H,4-9,12-13,16-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGXQJVPKYXMDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40988333
Record name 2-Ethylhexyl hexyl benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40988333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75673-16-4
Record name 1,2-Benzenedicarboxylic acid, 2-ethylhexyl hexyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075673164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1, 2-ethylhexyl hexyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Ethylhexyl hexyl benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40988333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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